molecular formula C15H21ClN2O4S B13476911 Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13476911
M. Wt: 360.9 g/mol
InChI Key: VGEPMRHLZPOZTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a chlorosulfonyl-functionalized phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing pharmacophores targeting receptors such as dopamine D2 or proteolysis-targeting chimeras (PROTACs) . The chlorosulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization. Its synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with a chlorosulfonylphenyl precursor under amidation or Suzuki-Miyaura conditions .

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

tert-butyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3

InChI Key

VGEPMRHLZPOZTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the following key steps:

  • Protection of piperazine nitrogen with a tert-butyl carbamate group (Boc protection).
  • Introduction of the chlorosulfonyl group onto the para position of a phenyl ring.
  • Coupling or substitution reactions to link the chlorosulfonylphenyl moiety to the piperazine core.

Specific Synthetic Route

One well-documented method involves the reaction of piperazine with 4-(chlorosulfonyl)phenyl isocyanate in the presence of tert-butyl carbamate to yield the target compound. The reaction proceeds via nucleophilic attack by the piperazine nitrogen on the isocyanate, followed by carbamate protection to stabilize the piperazine nitrogen.

Reaction Scheme:

$$
\text{Piperazine} + \text{4-(chlorosulfonyl)phenyl isocyanate} + \text{tert-butyl carbamate} \rightarrow \text{this compound}
$$

Reaction Conditions and Yields

Step Reagents & Conditions Yield Notes
1 Piperazine reacted with 4-(chlorosulfonyl)phenyl isocyanate in anhydrous solvent (e.g., dichloromethane) at 0–25°C ~80–90% Controlled temperature to avoid side reactions
2 Addition of tert-butyl carbamate under basic conditions (e.g., triethylamine) to protect piperazine nitrogen 85–95% Protection step critical for stability and purification

The overall yield of the final product typically ranges from 75% to 90%, depending on the purity of reagents and reaction optimization.

Analytical Characterization

The purity and identity of this compound are confirmed by:

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials Piperazine, 4-(chlorosulfonyl)phenyl isocyanate, tert-butyl carbamate
Solvent Dichloromethane, ethanol, or N,N-dimethylformamide (DMF)
Temperature 0–25°C for coupling; room temperature to 40°C for protection
Reaction Time 2–24 hours depending on step
Yield 75–90% overall
Purification Recrystallization or column chromatography
Analytical Techniques HPLC, NMR, MS, melting point

Research and Industrial Notes

  • The chlorosulfonyl group is highly reactive and requires careful handling under anhydrous conditions to prevent hydrolysis.
  • The tert-butyl carbamate protecting group enhances the stability of the piperazine nitrogen, facilitating purification and subsequent synthetic transformations.
  • Variations in solvent choice and temperature can optimize yield and reduce by-products.
  • The compound serves as a key intermediate for sulfonamide drug candidates and functional materials.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Sulfonamide derivatives: from nucleophilic substitution.

    Sulfonyl derivatives: from reduction.

    N-oxides: from oxidation.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is primarily based on its ability to interact with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The piperazine ring can also interact with various receptors and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • Chlorosulfonyl (Target Compound) : The -SO₂Cl group is strongly electron-withdrawing, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This property is exploited in covalent inhibitor design .
  • Pyridinyl (17a, 17b) : Pyridine substituents introduce aromatic nitrogen atoms, enabling hydrogen bonding and π-π stacking. These compounds exhibit moderate purity (43–45%) in Suzuki couplings .
  • Cyanophenyl (12, 17): Cyano groups (-CN) are electron-withdrawing but less reactive than -SO₂Cl. They are used in fluorogenic probes and kinase inhibitors .
  • Methyl Phenyl Carbamoyl (6) : The -CONH(4-methylphenyl) group is electron-donating, reducing electrophilicity. Such derivatives are studied as corrosion inhibitors .
Heterocyclic Modifications
  • Oxadiazole (15, 10) : 1,3,4-Oxadiazole rings improve metabolic stability and are common in antimicrobial agents. Yields for such derivatives range from 65–76% .
  • Imidazothiazole (16) : Imidazo[2,1-b][1,3]thiazole moieties enhance DNA intercalation, relevant in anticancer drug design .

Stability and Functional Performance

  • Gastric Fluid Stability: Compounds like 1a and 1b (triazolylmethyl-oxazolidinones) degrade in simulated gastric fluid, limiting oral bioavailability . In contrast, the target compound’s Boc group may confer stability under acidic conditions.
  • Thermal Stability : Derivatives with sulfonamide linkages (e.g., 3p) exhibit high thermal stability due to rigid sulfonimidoyl groups .

Biological Activity

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C15H21ClN2O4S
  • Molecular Weight : 425.93 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide
  • Melting Point : 199-202°C

The compound's unique structure, particularly the chlorosulfonyl group, plays a crucial role in its reactivity and biological activity.

This compound exhibits several biological activities, primarily through:

  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound interacts with specific protein targets involved in cancer progression, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammatory responses associated with various diseases.
  • Antibacterial Properties : While further investigation is required, initial findings indicate potential antibacterial activity.

Interaction Studies

Research has focused on the binding affinity of this compound to proteins implicated in disease pathways. These studies are critical for understanding how the compound modulates biological processes and its potential side effects.

Study 1: Antitumor Activity

A study assessed the antitumor effects of this compound using various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting effective inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells.

Study 2: Anti-inflammatory Effects

In a model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Study 3: Antibacterial Activity

Preliminary tests demonstrated that this compound exhibited antibacterial activity against several strains of bacteria. Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylateC9H17ClN2O4SVaries; lacks phenolic substitution
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylateC15H21ClN2O4SPotentially different pharmacological properties
Tert-butyl 4-(sulfamoyl)piperazine-1-carboxylic acidC12H18N2O5SDifferent reactivity and biological profile

This table illustrates how variations in substituents affect biological activity and reactivity within this chemical class.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate to maximize yield and purity?

Methodological Answer:
The synthesis typically involves reacting 4-(chlorosulfonyl)phenyl-piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key optimizations include:

  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of the chlorosulfonyl group.
  • Stoichiometry : A 1.2:1 molar ratio of tert-butyl chloroformate to the piperazine derivative ensures complete Boc protection.
    Post-synthesis, purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies characteristic peaks: δ 1.45 (tert-butyl), 3.4–3.6 (piperazine protons), and 7.8–8.0 (aromatic protons).
  • HPLC-MS : Reverse-phase HPLC (UV detection at 254 nm) paired with ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 399.8) and purity.
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .

Advanced: How can conflicting data on biological activity (e.g., receptor affinity vs. cellular assays) be resolved?

Methodological Answer:
Contradictions between in vitro receptor binding (e.g., dopamine D2 IC₅₀ = 120 nM) and cellular efficacy (e.g., low cytotoxicity in HEK293 cells) may arise due to:

  • Membrane Permeability : Assess logP (experimental vs. predicted) via shake-flask method. Poor permeability can limit intracellular uptake.
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., t₁/₂ < 30 min in rat microsomes).
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics independently .

Advanced: What strategies mitigate instability of the chlorosulfonyl group during storage?

Methodological Answer:
The chlorosulfonyl group is prone to hydrolysis. Stabilization methods include:

  • Storage Conditions : Store at –20°C in anhydrous DMSO or under inert gas (argon).
  • Lyophilization : Freeze-dry as a hydrochloride salt to reduce moisture sensitivity.
  • Accelerated Degradation Studies : Monitor decomposition at 40°C/75% RH over 14 days via HPLC to establish shelf-life .

Advanced: How do substituents on the phenyl ring influence structure-activity relationships (SAR) in receptor binding?

Methodological Answer:
Substituents modulate lipophilicity and steric interactions:

  • Electron-Withdrawing Groups (e.g., –Cl, –SO₂Cl) : Enhance affinity for polar binding pockets (e.g., serotonin 5-HT₆ receptors).
  • Meta vs. Para Positioning : Para-substituted analogs show 3x higher D2 receptor binding (Kᵢ = 45 nM) than meta derivatives due to optimal spatial alignment.
  • Comparative Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with receptor homology models .

Basic: What purification methods are effective for isolating this compound from reaction byproducts?

Methodological Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Recrystallization : Use tert-butyl methyl ether/n-hexane (1:5) to isolate high-purity crystals (mp 112–114°C).
  • Centrifugal Partition Chromatography : For large-scale purification, a solvent system of heptane/EtOAc/MeOH/water (5:5:5:5) achieves >99% purity .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., CYP450 isoforms).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm direct interaction.
  • Knockdown/Overexpression Models : CRISPR-Cas9 gene editing in cell lines validates target specificity (e.g., reduced inhibition in CYP3A4-knockout cells) .

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